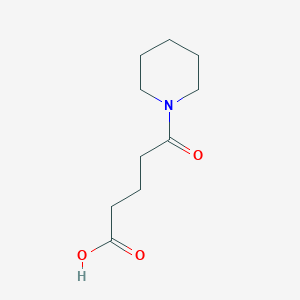![molecular formula C18H20N2O4 B2615477 2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid CAS No. 1098635-09-6](/img/structure/B2615477.png)
2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamino group, a hydroxy-methylphenyl carbamoyl group, and a propanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid typically involves multiple steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor, such as a halogenated propanoic acid derivative, under basic conditions.
Introduction of the Hydroxy-Methylphenyl Carbamoyl Group: This step involves the reaction of 4-hydroxy-2-methylphenyl isocyanate with the intermediate formed in the first step. The reaction is usually carried out in an organic solvent like dichloromethane, under controlled temperature conditions.
Final Assembly: The final product is obtained by coupling the intermediate compounds through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets relevant to diseases, making it a candidate for drug development studies.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility allows for its incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-3-[(4-hydroxyphenyl)carbamoyl]propanoic acid: Lacks the benzyl group, which may affect its binding affinity and specificity.
2-(Benzylamino)-3-[(4-hydroxyphenyl)carbamoyl]propanoic acid: Lacks the methyl group on the phenyl ring, potentially altering its chemical reactivity and biological activity.
Uniqueness
2-(Benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid is unique due to the presence of both the benzylamino and hydroxy-methylphenyl carbamoyl groups. This combination of functional groups provides a distinctive set of chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(benzylamino)-4-(4-hydroxy-2-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-9-14(21)7-8-15(12)20-17(22)10-16(18(23)24)19-11-13-5-3-2-4-6-13/h2-9,16,19,21H,10-11H2,1H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFHXBFROLGEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2615395.png)
![6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2615396.png)

![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2615398.png)
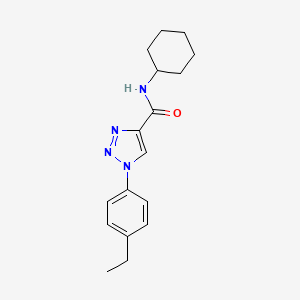
![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2615402.png)
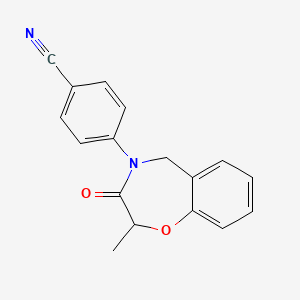
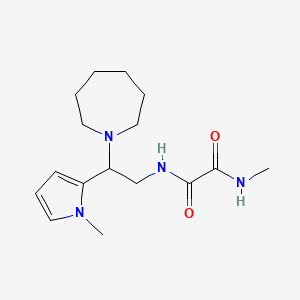
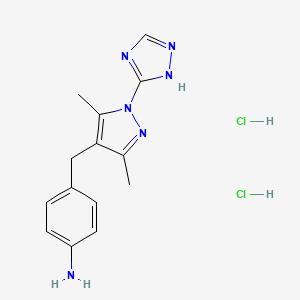
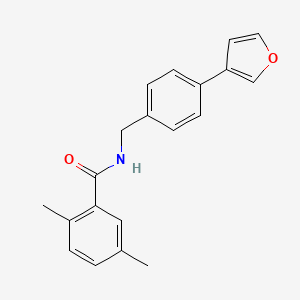
![N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2615410.png)
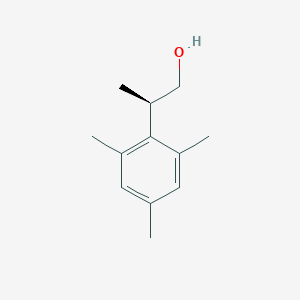
![(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2615413.png)
